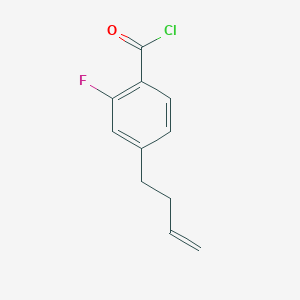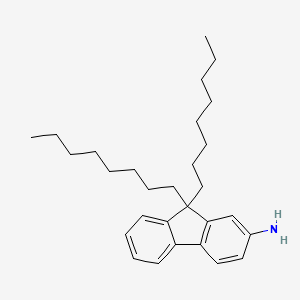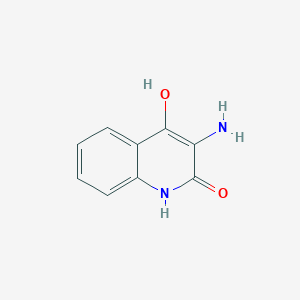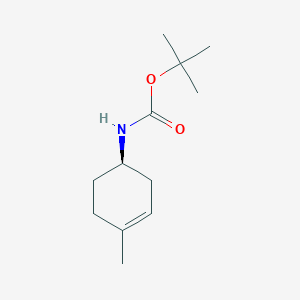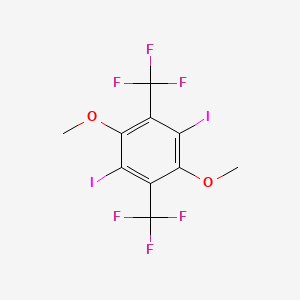![molecular formula C9H8BrFO2 B12840149 8-(Bromomethyl)-6-fluoro-4H-benzo[d][1,3]dioxine](/img/structure/B12840149.png)
8-(Bromomethyl)-6-fluoro-4H-benzo[d][1,3]dioxine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(Bromomethyl)-6-fluoro-4H-benzo[d][1,3]dioxine is a heterocyclic organic compound that features a bromomethyl group and a fluorine atom attached to a benzo[d][1,3]dioxine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Bromomethyl)-6-fluoro-4H-benzo[d][1,3]dioxine typically involves the bromomethylation of a precursor compound. One common method includes the use of paraformaldehyde and hydrobromic acid in acetic acid as reagents . The reaction is carried out under controlled conditions to ensure the selective bromomethylation of the desired position on the benzo[d][1,3]dioxine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as minimizing the generation of toxic byproducts, is crucial in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
8-(Bromomethyl)-6-fluoro-4H-benzo[d][1,3]dioxine undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced analogs.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a suitable solvent like dimethylformamide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative.
Aplicaciones Científicas De Investigación
8-(Bromomethyl)-6-fluoro-4H-benzo[d][1,3]dioxine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 8-(Bromomethyl)-6-fluoro-4H-benzo[d][1,3]dioxine involves its interaction with molecular targets through its bromomethyl and fluorine groups. These functional groups can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The compound may also interact with specific receptors or enzymes, modulating their activity and influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
8-(Bromomethyl)-6-chloro-4H-benzo[d][1,3]dioxine: Similar in structure but with a chlorine atom instead of a fluorine atom.
8-(Bromomethyl)-6-methyl-4H-benzo[d][1,3]dioxine: Contains a methyl group instead of a fluorine atom.
8-(Bromomethyl)-6-nitro-4H-benzo[d][1,3]dioxine: Features a nitro group in place of the fluorine atom.
Uniqueness
The presence of the fluorine atom in 8-(Bromomethyl)-6-fluoro-4H-benzo[d][1,3]dioxine imparts unique electronic properties, such as increased electronegativity and the ability to form strong hydrogen bonds. These properties can influence the compound’s reactivity and interactions with other molecules, making it distinct from its analogs with different substituents.
Propiedades
Fórmula molecular |
C9H8BrFO2 |
|---|---|
Peso molecular |
247.06 g/mol |
Nombre IUPAC |
8-(bromomethyl)-6-fluoro-4H-1,3-benzodioxine |
InChI |
InChI=1S/C9H8BrFO2/c10-3-6-1-8(11)2-7-4-12-5-13-9(6)7/h1-2H,3-5H2 |
Clave InChI |
YBWPAZHDTISTBY-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C(=CC(=C2)F)CBr)OCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


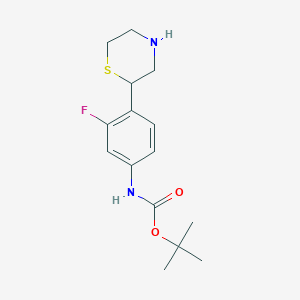


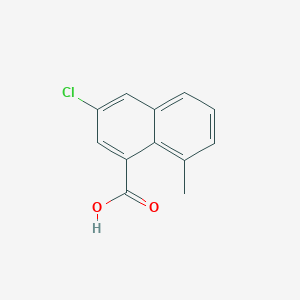
![1-(2,7-Dimethylimidazo[1,2-a]pyridin-6-yl)ethan-1-one](/img/structure/B12840093.png)

